N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-(methylsulfonyl)piperidine-4-carboxamide
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Description
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-(methylsulfonyl)piperidine-4-carboxamide, also known as THP-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. THP-1 is a piperidine derivative that has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory and analgesic properties. In
Scientific Research Applications
Design and Synthesis for Therapeutic Applications
Compounds with structures similar to N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-1-(methylsulfonyl)piperidine-4-carboxamide have been synthesized for potential therapeutic uses. For instance, benzamide derivatives have been explored for their serotonin 4 (5-HT(4)) receptor agonist activity, indicating potential for gastrointestinal motility enhancement (Sonda et al., 2003). Another study synthesized benzamide derivatives aiming at selective serotonin 4 receptor agonists for novel prokinetic agents (Sonda et al., 2004).
Chemical Synthesis and Biological Activities
Research into the chemical synthesis of related compounds and their biological activities has been robust. For example, compounds synthesized from 4-hydroxy-L-proline showed promise as ligands for Cu-catalyzed coupling, indicating their value in pharmaceutical synthesis (Ma et al., 2017). Another study focused on O-substituted derivatives of a related sulfonamide, showing potential anti-enzyme activities (Khalid et al., 2013).
Pharmacological Profiling
Pharmacological profiling of similar compounds has revealed a variety of potential therapeutic benefits. For instance, novel piperidine derivatives have been evaluated for their anti-acetylcholinesterase activity, suggesting applications in treating dementia (Sugimoto et al., 1990). Additionally, (4-piperidin-1-yl)-phenyl sulfonamides have been studied as selective human beta(3) agonists, indicating potential for treating metabolic disorders (Hu et al., 2001).
Molecular Interaction Studies
Understanding the molecular interactions of these compounds has also been a focus, with studies such as the interaction of antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor, highlighting the compound's potential as a cannabinoid receptor antagonist (Shim et al., 2002).
properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-2-ylpentyl)-1-methylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4S2/c1-24(21,22)18-9-5-14(6-10-18)16(20)17-8-4-13(7-11-19)15-3-2-12-23-15/h2-3,12-14,19H,4-11H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTCABHZZOZFAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCCC(CCO)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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